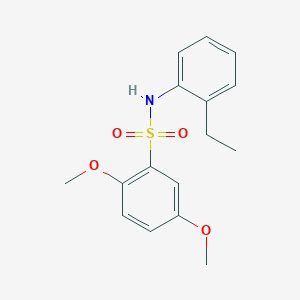
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide is an organic compound with multifaceted properties. This compound is a derivative of both tetrahydroquinoline and benzenesulfonamide, combining the structural features of these moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide generally involves a multi-step process, starting with the formation of the tetrahydroquinoline structure through a Povarov reaction. This is followed by the attachment of the 2-methoxyethyl group via an alkylation reaction. Finally, the sulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods: Industrial production requires optimized reaction conditions to ensure high yield and purity. Typically, this involves high-pressure reactors and controlled temperature environments to manage the exothermic nature of some steps.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation to form various quinoline derivatives.
Reduction: Reduction reactions can produce different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions at the benzenesulfonamide moiety to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Often involves reagents such as potassium permanganate or chromium trioxide.
Reduction: Typically uses hydrogenation catalysts like palladium on carbon.
Substitution: Common reagents include alkyl halides, and these reactions may require catalysts such as Lewis acids.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Various tetrahydroquinoline derivatives.
Substitution: Compounds with new functional groups attached to the benzenesulfonamide moiety.
Applications De Recherche Scientifique
N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide has a broad range of applications:
Chemistry: Utilized as an intermediate in organic synthesis for more complex molecules.
Biology: Studied for its potential effects on cellular pathways.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.
Industry: Used in the development of novel materials and catalysts.
Mécanisme D'action
The precise mechanism of action for this compound depends on its application. Generally, it interacts with specific molecular targets through binding to active sites or modulating biological pathways. These interactions can alter cellular functions or catalytic activities, making it valuable in scientific and industrial contexts.
Comparaison Avec Des Composés Similaires
Similar compounds include other tetrahydroquinoline and benzenesulfonamide derivatives. For instance:
N-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline: Lacks the 7-yl-3,4-dimethylbenzenesulfonamide group, altering its chemical reactivity.
3,4-Dimethylbenzenesulfonamide: Without the tetrahydroquinoline structure, it has different physical and chemical properties.
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-6-9-19(13-16(15)2)26(23,24)21-18-8-7-17-5-4-10-22(11-12-25-3)20(17)14-18/h6-9,13-14,21H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZGANVUVGGHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2829094.png)


![N-cyclohexyl-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2829098.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide](/img/structure/B2829105.png)

![5-[(2-chlorophenyl)methyl]-4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2829108.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/new.no-structure.jpg)

![2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2829111.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B2829112.png)
